N-(4-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(2,5-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-12-16(28-2)10-11-20(17)29-3)13-18(22-24)14-6-8-15(9-7-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAHLHMCIOMKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H25N3O5S and a molecular weight of approximately 431.51 g/mol. Its structure includes several functional groups, such as:
- Sulfonamide Group : Known for its role in biological activity.
- Pyrazole Ring : Associated with various pharmacological effects.
- Methanesulfonamide Moiety : Enhances solubility and reactivity.
These structural features suggest that the compound may interact with multiple biological targets, influencing its pharmacological profile.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the inflammatory response, and its inhibition can lead to reduced inflammation and pain relief. The presence of the pyrazole ring is particularly significant, as pyrazole derivatives are frequently studied for their anti-inflammatory properties.
Antifungal Activity
There is evidence suggesting that derivatives of pyrazole possess antifungal properties. This compound may exhibit activity against fungal pathogens such as Microsporum canis and Trichophyton species. The proposed mechanism involves direct interaction with fungal enzymes or modulation of signaling pathways related to fungal growth.
Research Findings and Case Studies
Several studies have explored the biological activities of compounds structurally similar to this compound. Below is a summary of key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant COX-2 inhibition in vitro, suggesting potential use as an anti-inflammatory agent. |
| Study 2 | Reported antifungal activity against various strains of fungi, indicating broad-spectrum antifungal potential. |
| Study 3 | Investigated the compound's effect on oxidative stress pathways in human cell lines; results showed modulation of apoptosis-related proteins. |
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key Observations :
Spectroscopic and Analytical Data
While NMR and HRMS data for the target compound are unavailable, analogs such as 4n () provide benchmarks:
- 1H NMR : Pyrazoline protons typically resonate between δ 3.0–5.5 ppm, while aromatic protons appear at δ 6.5–8.0 ppm. Substituents like methoxy (δ ~3.8 ppm) or hydroxyl groups (δ ~9–10 ppm) alter chemical shifts significantly .
- HRMS : The target compound’s molecular ion ([M+H]+) is expected near m/z 468.1, consistent with its molecular weight (467.5 g/mol).
Implications for Research and Development
The target compound’s structural distinctiveness—particularly its 2,5-dimethoxy substitution and para-methanesulfonamide placement—positions it as a candidate for further studies in drug discovery. Comparisons with analogs suggest:
Q & A
How can reaction conditions be optimized during the synthesis of this compound to maximize yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of temperature (±2°C), solvent polarity (e.g., ethanol vs. DMF), and reaction time (monitored via TLC/HPLC). For example, microwave-assisted synthesis (60–80°C, 30–60 min) improves yield by 15–20% compared to conventional heating . Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) by resolving intermediates and byproducts. NMR (¹H/¹³C) validates structural integrity, particularly for the dihydropyrazole ring and methanesulfonamide group .
What advanced crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL ( ) is recommended for high-resolution refinement. Key steps:
- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
- Refinement: Apply twin-law matrices (e.g., -h, -k, l) for twinned crystals. SHELXL’s restraints (e.g., DFIX for bond lengths) improve accuracy for disordered methoxyphenyl groups .
- Validation: Check R-factor convergence (<0.05) and electron density maps for omitted regions.
How can QSAR studies elucidate structure-activity relationships for pharmacological targets?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models require:
- Descriptor Selection: Compute electrostatic potential (ESP) maps for the sulfonamide group and pyrazole ring using DFT (B3LYP/6-311+G(d,p)) to identify electron-rich regions .
- Biological Data: Corrogate IC₅₀ values (e.g., COX-2 inhibition) with descriptors. Partial Least Squares (PLS) regression identifies key substituents (e.g., 2,5-dimethoxy vs. 3-fluoro analogs) influencing activity .
- Validation: Leave-one-out cross-validation (Q² > 0.6) ensures model robustness.
How should researchers address contradictions in crystallographic and spectroscopic data?
Methodological Answer:
Discrepancies between X-ray (solid-state) and NMR (solution-phase) data arise from conformational flexibility. Strategies:
- Dynamic NMR: Variable-temperature ¹H NMR (298–373 K) detects ring puckering in the dihydropyrazole moiety .
- DFT Optimization: Compare crystal structure geometry with gas-phase DFT-optimized conformers (e.g., Gaussian 16, ωB97XD/def2-TZVP) to identify solvent-induced distortions .
- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C-H···O) stabilizing the crystal lattice vs. solution .
What computational methods predict metabolic stability and off-target interactions?
Methodological Answer:
- Metabolism Prediction: Use CYP450 docking (AutoDock Vina) to assess oxidation sites (e.g., propionyl group). MD simulations (NAMD, 50 ns) quantify binding free energy (MM-PBSA) for CYP3A4 .
- Off-Target Profiling: SwissTargetPrediction identifies kinases and GPCRs with >30% probability based on sulfonamide pharmacophores. Validate via SPR (KD < 10 μM) .
Which analytical techniques are critical for characterizing synthetic intermediates?
Methodological Answer:
- LC-MS/MS: Monitors reaction progress (e.g., cyclocondensation step) with MRM transitions (m/z 485 → 367 for the parent ion) .
- 2D NMR (HSQC/HMBC): Assigns quaternary carbons (e.g., C-3 of pyrazole) and confirms regioselectivity in aryl substitutions .
- XPS: Validates sulfur oxidation states in methanesulfonamide (binding energy: S 2p₃/₂ ~168 eV) .
How do reaction mechanisms differ for oxidation vs. reduction of the pyrazole ring?
Methodological Answer:
- Oxidation: Treating with KMnO₄ (acidic conditions) oxidizes the dihydropyrazole C4-C5 bond to a pyrazole, confirmed by loss of ¹H NMR signals at δ 3.2–3.5 (geminal protons) .
- Reduction: NaBH₄ selectively reduces the propionyl group to propanol without affecting the sulfonamide, verified by IR (disappearance of C=O stretch at 1710 cm⁻¹) .
What strategies improve solubility for in vivo studies without altering bioactivity?
Methodological Answer:
- Co-solvents: Use PEG-400/water (20:80 v/v) to achieve >1 mg/mL solubility (UV-Vis quantification at λmax 280 nm) .
- Prodrug Design: Introduce phosphate esters at the methoxy group, cleaved by alkaline phosphatase in vivo. Validate stability via HPLC (pH 7.4 buffer, 37°C) .
How does structural modification at the 2,5-dimethoxyphenyl group affect potency?
Methodological Answer:
- SAR Analysis: Replace 2,5-dimethoxy with electron-withdrawing groups (e.g., -NO₂) reduces COX-2 inhibition (IC₅₀ increases from 0.8 μM to >10 μM). Docking (Glide SP) shows disrupted H-bonds with Tyr355 .
- Crystallography: Fluorine substitution (2-F,5-OCH₃) improves π-stacking (interplanar distance 3.4 Å vs. 3.7 Å for parent) in co-crystals with mPGES-1 .
What challenges arise in scaling up synthesis for preclinical batches?
Methodological Answer:
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) becomes inefficient at >10 g scale. Switch to centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/water (5:5:5:5) .
- Byproduct Control: Optimize stoichiometry (1.1 eq. propionyl chloride) to minimize dimerization (HPLC-MS monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
